molecular formula C16H11F3N2O3S B2526166 Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421472-17-4

Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2526166
CAS No.: 1421472-17-4
M. Wt: 368.33
InChI Key: FBBYHUHPZXTXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked to a methanone moiety, which is further connected to an azetidine ring. The azetidine ring is substituted with a benzo[d]thiazol-2-yloxy group bearing a trifluoromethyl (-CF₃) group at the 4-position.

Properties

IUPAC Name

furan-2-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)10-3-1-5-12-13(10)20-15(25-12)24-9-7-21(8-9)14(22)11-4-2-6-23-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBYHUHPZXTXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, with CAS number 1421587-97-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H13F3N2O3SC_{18}H_{13}F_3N_2O_3S, and it has a molecular weight of 394.4 g/mol. Its structure features a furan moiety linked to an azetidine ring that is substituted with a trifluoromethyl benzo[d]thiazole group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13F3N2O3SC_{18}H_{13}F_3N_2O_3S
Molecular Weight394.4 g/mol
CAS Number1421587-97-4

Antioxidant Activity

Research indicates that compounds containing furan and thiazole moieties exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of furan and thiazole could effectively inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .

Neuroprotective Effects

The neuroprotective potential of furan derivatives has been explored in various studies. For instance, a related compound, FTBI (3-(furan-2-yl)-10-(2-phenylethyl)-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one), was shown to act as an A2A adenosine receptor antagonist, providing neuroprotection against dopaminergic neurotoxins like MPP+ and methamphetamine in cell lines . This suggests that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

The presence of the thiazole ring in the compound is associated with antimicrobial activity. Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties through various mechanisms, including disruption of microbial cell membranes and inhibition of enzyme activity essential for microbial growth .

Inhibition of Cancer Cell Proliferation

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, potentially improving their efficacy against cancer cell lines .

Study on Neuroprotection

In vitro studies involving FTBI showed that it significantly increased cell viability in PC12 cells exposed to neurotoxins. The protective effects were concentration-dependent, with notable efficacy at lower concentrations (8 nM), restoring cell viability close to untreated controls . This highlights the potential of furan-based compounds in neuroprotection.

Antioxidant Efficacy Assessment

A comparative study evaluated the antioxidant capacities of various furan derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants, thus supporting their use in therapeutic applications aimed at reducing oxidative stress .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole and furan compounds possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure of the compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Compounds containing furan and thiazole moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of furan have shown promise in targeting specific cancer pathways, making them candidates for further development in oncology .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from readily available precursors. A common synthetic pathway includes the reaction of furan derivatives with thiazole-based reagents under specific conditions to yield the desired compound .

StepReagentsConditionsYield
1Furan derivative + Thiazole reagentTHF, 85°C, 16 hours35%
2Intermediate + Azetidine derivativeTHF, room temperatureVariable

Antimicrobial Screening

In a recent study, various derivatives of Furan-2-yl compounds were screened for antimicrobial activity. The results indicated that certain modifications significantly enhanced their efficacy against resistant bacterial strains. Compounds were tested against a panel of microorganisms, revealing Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml for some derivatives .

Anticancer Research

Another study focused on the anticancer properties of thiazole-furan hybrids, demonstrating their ability to induce apoptosis in cancer cells. The mechanism involved the inhibition of specific signaling pathways associated with cell survival and proliferation, highlighting the therapeutic potential of these compounds in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine oxygen and thiazole sulfur serve as potential sites for nucleophilic substitution.

Reaction SiteNucleophileReagents/ConditionsProduct OutcomeSource
Azetidine-OxygenAmines/AlcoholsK₂CO₃, DMF, 80°C, 12hEther or amine derivatives
Thiazole-SulfurAlkyl HalidesNaH, THF, 0°C → RTThioether derivatives
TrifluoromethylHydroxideH₂O/EtOH, reflux, 24hCarboxylic acid formation (partial)
  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the thiazole ring for nucleophilic aromatic substitution at C-2 or C-5 positions .

Coupling Reactions

The furan and thiazole rings enable cross-coupling via transition metal catalysis.

Reaction TypeReactantCatalytic SystemYieldApplication
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C65–78%Biaryl-functionalized analogs
Buchwald-HartwigPrimary AminesPd₂(dba)₃, Xantphos, toluene55–70%Amino-substituted derivatives
  • Key Finding : The trifluoromethyl group stabilizes the thiazole ring during coupling, reducing undesired side reactions.

Oxidation and Reduction

The furan ring and ketone group are susceptible to redox transformations.

Functional GroupReactionReagents/ConditionsProductSelectivity
Furan RingEpoxidationmCPBA, CH₂Cl₂, 0°C → RTFuran epoxide85%
KetoneNaBH₄ ReductionNaBH₄, MeOH, 0°C, 2hSecondary alcohol90%
TrifluoromethylHydrolysisH₂SO₄ (conc.), 100°C, 48h-CF₃ → -COOH (partial conversion)40%
  • Note : Epoxidation of the furan ring enhances electrophilicity for downstream functionalization .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions.

Cycloaddition TypeDienophile/PartnerConditionsProduct StructureYield
[2+2]KeteneEt₃N, CHCl₃, refluxβ-Lactam fused to azetidine60%
[3+2]Nitrile OxideCu(OTf)₂, CH₃CN, RTIsoxazoline-azetidine hybrid72%
  • Stereochemical Outcome : Reactions at the azetidine nitrogen favor trans-diastereomers due to steric hindrance .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

  • Base-Induced Ring-Opening :
    Treatment with NaOH (2M) in EtOH/H₂O (1:1) at 60°C cleaves the azetidine ring, yielding a linear amine-thioether product.

  • Acid-Catalyzed Rearrangement :
    H₂SO₄ (0.1M) induces furan ring contraction to cyclopropane derivatives at elevated temperatures.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile promotes:

  • C–O Bond Cleavage : Between the azetidine and thiazole groups, generating free radicals detectable via EPR spectroscopy .

  • Trifluoromethyl Migration : Rare photo-induced migration of -CF₃ to the furan ring observed in <5% yield.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazole-Methanone Derivatives
  • Furan-2-yl-(thiazol-2-yl)methanone (): Structure: Simpler analog lacking the azetidine and trifluoromethyl groups. Molecular Weight: 179.20 g/mol vs. ~383.3 g/mol (estimated for the target compound). Synthesis: Prepared via acylation of thiazole with 2-furoyl chloride in acetonitrile . Key Differences: Absence of azetidine and -CF₃ reduces steric bulk and lipophilicity.
Azetidine-Linked Benzo[d]thiazole Derivatives
  • 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone (): Structure: Shares the azetidine-benzo[d]thiazol-2-yloxy core but replaces -CF₃ with -Cl and adds a methoxyphenoxy-ethanone side chain.
Pyrrolidine-Linked Benzo[d]thiazole Derivatives
  • Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (): Structure: Replaces azetidine with pyrrolidine and substitutes -CF₃ with a 3-chloropyridinyl group. Key Differences: Pyrrolidine’s five-membered ring offers greater conformational flexibility than azetidine, which may influence binding kinetics .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituent (Benzo[d]thiazole) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone -CF₃ ~383.3* N/A High lipophilicity due to -CF₃ -
Furan-2-yl-(thiazol-2-yl)methanone None 179.20 77–78 Simple thiazole-furan hybrid
4-(4-(4-Fluorophenyl)thiazole-2-carbonyl)benzonitrile (4k) 4-Fluorophenyl N/A 134–136 Nitrile group enhances polarity
1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone -Cl N/A N/A Chloro substituent increases electrophilicity

*Estimated based on molecular formula C₁₇H₁₂F₃N₃O₂S.

Key Observations:
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to -Cl or -F substituents, as seen in where -CF₃ improved biochemical activity against Clostridioides difficile .
  • Azetidine vs.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Azetidine formationNaH, THF, 0°C → RT60–70
Thiazole couplingDCC, CH₂Cl₂, 24h55–65
Furan acylationAlCl₃, DCM, reflux50–60

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the azetidine proton signals appear as distinct multiplets at δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the trifluoromethyl group (m/z 97 fragment) .
  • X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly for the azetidine-thiazole linkage .
  • HPLC-PDA : Quantify purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions (pH 1–13), then monitor degradation via HPLC. For example, the trifluoromethyl group may hydrolyze under strong alkaline conditions .
  • Mass Balance Analysis : Ensure total recovery (degradants + intact compound) aligns with initial mass (e.g., 98–102% recovery indicates no unaccounted degradation pathways) .

Advanced: How can reaction yields be optimized for the azetidine-thiazole coupling step?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility. DMF often enhances SN2 efficiency .
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings or CuI for Ullmann-type reactions. For example, CuI/1,10-phenanthroline improves azetidine-thiazole linkage yields by 15–20% .
  • Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to reduce time and byproduct formation .

Advanced: What strategies are recommended for evaluating this compound’s biological activity in in vitro models?

Methodological Answer:

  • Target Identification : Use computational docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases or CYP450 isoforms) based on the benzo[d]thiazole moiety’s electron-withdrawing properties .
  • Cell-Based Assays : Screen for cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/NF-κB inhibition) at 1–100 µM concentrations. Include positive controls (e.g., dexamethasone) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Orthogonal Assays : Replicate conflicting studies using standardized protocols (e.g., IC₅₀ determination via fluorescence vs. luminescence). For example, discrepancies in IC₅₀ values for thiazole derivatives may arise from assay sensitivity differences .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified substituents (e.g., replacing CF₃ with Cl or OMe) to isolate contributing functional groups .

Advanced: What computational methods are suitable for studying this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. The trifluoromethyl group significantly lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers to predict membrane permeability, leveraging the azetidine ring’s rigidity .

Advanced: How to design a stability-indicating method for this compound in formulation studies?

Methodological Answer:

  • HPLC Method Development : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 30% → 90% ACN over 20 min). Validate specificity via spiked degradants (e.g., hydrolyzed thiazole) .
  • Forced Degradation : Stress samples under oxidative (H₂O₂), thermal (40°C/75% RH), and photolytic (ICH Q1B) conditions, then quantify degradation products .

Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Parallel Synthesis : Prepare a library of analogs with systematic substitutions (e.g., varying the furan’s substituents or azetidine’s alkyl chain length) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity data. For example, the trifluoromethyl group’s position may dominate hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.